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DMT-2'O-TBDMS-rC(tac) Phosphoramidite

Cat. No.: B587012
CAS No.: 149989-66-2
M. Wt: 1050.319
InChI Key: FAODNIJMAKFTFL-WSFKJFENSA-N
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Description

Evolution and Significance of Phosphoramidite (B1245037) Methodologies in Oligonucleotide Synthesis

The journey to current synthetic methods began with early, less efficient techniques like the phosphodiester and phosphotriester methods. trilinkbiotech.com The phosphodiester approach was hampered by the formation of branched polymers, while the phosphotriester method improved upon this by protecting the phosphate (B84403) group. trilinkbiotech.com A major breakthrough occurred in the late 1970s and early 1980s with the development of the phosphite-triester method, which utilized more reactive phosphorus (III) chemistry. trilinkbiotech.com

The pivotal advancement was the introduction of nucleoside phosphoramidites by Marvin Caruthers and his colleagues. twistbioscience.comtrilinkbiotech.com This innovation involved replacing a reactive chloride leaving group with an amine, creating phosphoramidite synthons that are stable solids, capable of being isolated and stored until needed. trilinkbiotech.com These phosphoramidites are activated by a weak acid, such as tetrazole, just before the coupling reaction. trilinkbiotech.com This development was crucial for the commercialization and automation of oligonucleotide synthesis, making custom DNA and RNA sequences readily accessible to researchers and fueling the growth of genetic engineering, the invention of the Polymerase Chain Reaction (PCR), and the sequencing of the human genome. trilinkbiotech.comsbsgenetech.com Today, phosphoramidite chemistry is considered the gold standard for DNA and RNA synthesis due to its high efficiency, with coupling yields often exceeding 99%. twistbioscience.comresearchgate.net

Fundamental Principles of Solid-Phase Nucleic Acid Synthesis

Solid-phase synthesis, a technique invented by Bruce Merrifield for which he won the Nobel Prize, is the foundation of automated oligonucleotide synthesis. biosyn.comatdbio.com The process involves covalently attaching the first nucleoside to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene beads. atdbio.com The oligonucleotide chain is then elongated in a stepwise fashion through a four-step cycle, which is repeated for each nucleotide added to the sequence. biosyn.combiosearchtech.com

The four steps of the synthesis cycle are:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. biosyn.comtrilinkbiotech.com This is typically achieved with a mild solution of an acid like dichloroacetic or trichloroacetic acid. trilinkbiotech.com

Coupling: The next protected nucleoside phosphoramidite is activated and coupled to the newly freed 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. danaher.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to failure sequences, they are permanently blocked or "capped," usually through acetylation with acetic anhydride. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is characteristic of the natural nucleic acid backbone. trilinkbiotech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed chain is cleaved from the solid support and all remaining protecting groups are removed. biosearchtech.comlibretexts.org The use of a solid support is advantageous as it allows for the use of excess reagents to drive reactions to completion, with impurities and unreacted reagents simply washed away after each step, simplifying purification. atdbio.com

Unique Challenges in Ribonucleic Acid (RNA) Oligonucleotide Synthesis

While based on the principles of DNA synthesis, the chemical synthesis of RNA presents unique and significant challenges, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.comoup.com This group must be protected throughout the synthesis to prevent several potential side reactions. oup.com

Key challenges include:

2'-Hydroxyl Protection: The 2'-hydroxyl group is chemically similar to the 5'-hydroxyl group where chain extension occurs. It must be blocked by a suitable protecting group that is stable throughout all synthesis cycles but can be removed at the end without damaging the RNA chain. atdbio.comumich.edu

Phosphodiester Bond Migration and Cleavage: The presence of a free 2'-hydroxyl group can lead to the migration or cleavage of the internucleotide phosphodiester linkage under the basic conditions used for deprotection. atdbio.comumich.edu

Regioisomeric Purity: During the synthesis of the ribonucleoside phosphoramidite monomers, the protecting group must be added specifically to the 2'-OH. A lack of regiospecificity can lead to a mixture of 2'- and 3'-protected isomers, which, if used in synthesis, would result in incorrect 2'-5' phosphodiester linkages in the final RNA product. atdbio.comoup.com

Steric Hindrance: The protecting groups on the 2'-position are often bulky, which can sterically hinder the coupling reaction and reduce coupling efficiency, especially for the synthesis of long RNA molecules. atdbio.comsigmaaldrich.com This has led to the development of various 2'-protecting groups, such as TBDMS, TOM, and ACE, each aiming to balance stability with efficient coupling and clean deprotection. atdbio.comhorizondiscovery.comglenresearch.com

Role of Protected Ribonucleoside Phosphoramidites in Modern Chemical Biology Research

Protected ribonucleoside phosphoramidites are the essential building blocks that make the chemical synthesis of RNA possible. wikipedia.orgnih.gov Their availability has been instrumental in advancing many areas of chemical biology and medicine. sbsgenetech.comoxfordglobal.com Custom-synthesized RNA oligonucleotides are critical tools for studying the diverse biological roles of RNA and for developing novel therapeutic strategies. oup.comhorizondiscovery.com

Applications include:

RNA Interference (RNAi): The synthesis of small interfering RNAs (siRNAs) allows for the targeted knockdown of specific genes, a powerful tool for functional genomics and a promising therapeutic modality. sigmaaldrich.com

Ribozyme and Aptamer Research: The ability to synthesize and modify catalytic RNA molecules (ribozymes) and RNA ligands (aptamers) facilitates research into their structure, function, and therapeutic potential. nih.gov

mRNA Technology: The development of mRNA-based vaccines and therapeutics relies on the ability to produce large quantities of high-purity, and often modified, RNA.

Structural Biology: Synthesizing RNA fragments, sometimes with specific labels or modifications, is crucial for biophysical studies like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of RNA molecules. researchgate.net

The specific compound at the heart of this article, DMT-2'O-TBDMS-rC(tac) Phosphoramidite , represents a sophisticated building block designed to address the challenges of RNA synthesis, particularly through its choice of protecting groups.

In-depth Focus: this compound

This specific phosphoramidite is a highly specialized cytidine (B196190) ribonucleoside monomer designed for use in automated solid-phase RNA synthesis. Each component of its structure is deliberately chosen to perform a specific function during the synthetic process.

PropertyValueSource
Chemical Name 2'-O-tert-Butyldimethylsilyl-N4-(tert-butylphenoxyacetyl)-5'-O-DMT-cytidine 3'-CE phosphoramidite
Synonyms DMT-2′O-TBDMS-rC(tac) amidite chembiotrade.com
CAS Number 149989-66-2 chembiotrade.comrearus.ru
Molecular Formula C57H76N5O10PSi nih.gov
Molecular Weight 1050.30 g/mol

The structure incorporates several key protecting groups:

5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl of the ribose. Its key feature is its lability to mild acid, allowing for its removal at the start of each coupling cycle to permit chain elongation. trilinkbiotech.com

2'-O-tert-butyldimethylsilyl (TBDMS): This is one of the most common protecting groups for the 2'-hydroxyl in RNA synthesis. atdbio.com It is stable to the acidic conditions of detritylation and the basic conditions of final cleavage but can be selectively removed post-synthesis using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). atdbio.comnih.gov

N4-tert-butylphenoxyacetyl (tac): This group protects the exocyclic amino group of the cytosine base. The 'tac' group is considered a "fast" or labile protecting group compared to standard acyl groups like benzoyl (Bz). qualitysystems.com.tw Its use facilitates rapid deprotection under milder basic conditions, which is particularly advantageous when the oligonucleotide contains sensitive modifications. researchgate.netqualitysystems.com.tw Furthermore, the tert-butyl moiety enhances the solubility of the phosphoramidite monomer in acetonitrile (B52724), the solvent typically used in synthesis. atdbio.comqualitysystems.com.tw

3'- (2-cyanoethyl)-N,N-diisopropylphosphoramidite: This is the reactive end of the molecule. The diisopropylamino group is displaced by the 5'-hydroxyl of the growing oligonucleotide chain upon activation. twistbioscience.com The 2-cyanoethyl group protects the phosphorus and is readily removed at the end of the synthesis via β-elimination under basic conditions. wikipedia.orgsigmaaldrich.com

The combination of the stable TBDMS group for 2'-protection and the labile 'tac' group for base protection makes this monomer a robust and efficient tool for the synthesis of high-quality RNA oligonucleotides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H76N5O10PSi B587012 DMT-2'O-TBDMS-rC(tac) Phosphoramidite CAS No. 149989-66-2

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAODNIJMAKFTFL-WSFKJFENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76N5O10PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Protecting Group Strategy of Dmt 2 O Tbdms Rc Tac Phosphoramidite

Overview of the Phosphoramidite (B1245037) Building Block Architecture

The structure of DMT-2'O-TBDMS-rC(tac) Phosphoramidite is tailored for the phosphoramidite method of oligonucleotide synthesis. researchgate.netsigmaaldrich.com This method involves the sequential addition of nucleotide monomers to a growing chain anchored to a solid support. eurofinsgenomics.com The architecture of this specific cytidine (B196190) building block can be deconstructed as follows:

A central ribocytidine (rC) core.

The 5'-hydroxyl group is protected by a DMT (4,4'-Dimethoxytrityl) group. eurofinsgenomics.comjournalirjpac.com

The 2'-hydroxyl group of the ribose sugar is protected by a TBDMS (tert-Butyldimethylsilyl) group. glenresearch.comatdbio.com

The exocyclic amino group of the cytidine base is protected by a tac (tert-butylphenoxyacetyl) group. atdbio.com

The 3'-hydroxyl group is modified into a reactive diisopropylamino phosphoramidite moiety, which is further protected by a cyanoethyl group. eurofinsgenomics.comjournalirjpac.com

This arrangement ensures that during the synthesis cycle, only the 5'-hydroxyl group is available for reaction after the removal of its protecting group, allowing the chain to extend in a specific 3' to 5' direction. eurofinsgenomics.comchegg.com The other protected sites—the 2'-hydroxyl and the exocyclic amine—remain inert until the final deprotection steps after the full-length RNA sequence is assembled. researchgate.net

ComponentProtecting GroupFunction
5'-HydroxylDMT (4,4'-Dimethoxytrityl)Protects the 5'-OH to prevent self-polymerization; allows for purification and monitoring. journalirjpac.comresearchgate.net
2'-HydroxylTBDMS (tert-Butyldimethylsilyl)Prevents chain cleavage and branching by protecting the reactive 2'-OH of ribose. glenresearch.comnih.gov
Exocyclic Amine (Cytidine)tac (tert-butylphenoxyacetyl)Prevents side reactions at the nucleobase during synthesis. atdbio.com
3'-PhosphorusCyanoethylProtects the phosphite (B83602) triester intermediate until oxidation. journalirjpac.com

Exocyclic Amine Protection on Cytidine: N4-(tert-Butylphenoxyacetyl) (tac) Group

The protection of the functional groups on the nucleobases is a cornerstone of successful oligonucleotide synthesis. umich.edusci-hub.se In the case of cytidine, the exocyclic amino group (N4) is reactive and requires protection. The N4-(tert-Butylphenoxyacetyl) (tac) group is an advanced protecting group utilized for this purpose. atdbio.combroadpharm.com

Rationale for Nucleobase Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides involves a series of reactions to form the correct internucleotide phosphodiester linkages. umich.edu The nucleobases (Adenine, Guanine, and Cytosine) contain reactive exocyclic amino groups. umich.eduyoutube.com If left unprotected, these amino groups could react with the activated phosphoramidite monomers during the coupling step, leading to the formation of branched chains and other undesired side products. umich.edusci-hub.se This would compromise the sequence fidelity and significantly reduce the yield of the desired oligonucleotide. Therefore, these functional groups must be rendered unreactive by attaching protecting groups before the synthesis begins. wikipedia.org These protecting groups are then removed after the completion of the oligonucleotide chain assembly. wikipedia.org

Implications for Deprotection Kinetics and Efficiency

The rate and efficiency of deprotection are critical for obtaining high-purity oligonucleotides. The tac group is known for its "ultra-fast" deprotection kinetics. qualitysystems.com.tw It can be completely cleaved from the nucleobase using concentrated ammonia (B1221849) in as little as 15 minutes at 55°C or within two hours at room temperature. qualitysystems.com.tw This is significantly faster than traditional protecting groups like benzoyl (Bz). nih.gov

Studies comparing the deprotection rates of various N-acyl protecting groups have shown that tac (tBPAC) and phenoxyacetyl (PAC) are cleaved much more rapidly than standard groups like acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu). nih.gov For instance, under conditions of ethanolic ammonia, it is possible to selectively cleave the tac group while leaving the majority of standard protecting groups intact. nih.gov This rapid deprotection under mild conditions is particularly beneficial for the synthesis of sensitive or modified RNA sequences, as it minimizes exposure to harsh chemicals and reduces the potential for side reactions. qualitysystems.com.tw

Protecting GroupDeprotection ConditionsHalf-Life (t1/2)Reference
N4-tBPAC (tac) on dC Ethanolic NH3, RT0.4 h nih.gov
N4-PAC on dC Ethanolic NH3, RT0.3 h nih.gov
N4-Ac on dC Ethanolic NH3, RT134 h nih.gov
N4-Bz on dC Ethanolic NH3, RT215 h nih.gov

The 3'-(2-Cyanoethyl)-N,N-Diisopropylphosphoramidite Moiety

The 3'-(2-Cyanoethyl)-N,N-Diisopropylphosphoramidite is the reactive component of the building block, responsible for forming the internucleotide linkage during solid-phase synthesis. umich.eduwikipedia.org This moiety consists of a trivalent phosphorus atom bonded to a diisopropylamino group, a 2-cyanoethyl group, and the 3'-oxygen of the ribose sugar.

During the coupling step of oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as tetrazole. This activation leads to the protonation and subsequent displacement of the diisopropylamino group, creating a highly reactive phosphite intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. This reaction forms a phosphite triester linkage. Following the coupling, this linkage is oxidized from P(III) to the more stable P(V) state, resulting in a natural phosphotriester bond.

The 2-cyanoethyl group serves as a protecting group for the phosphorus itself. wikipedia.orgmdpi.com It is stable throughout the synthesis cycles but is easily removed at the end of the synthesis under basic conditions, typically with aqueous ammonia, via a β-elimination reaction. mdpi.comresearchgate.net This deprotection step, however, generates acrylonitrile (B1666552) as a byproduct, which is a consideration for process safety and potential side reactions. mdpi.com The use of phosphoramidite chemistry dramatically improves the speed and selectivity of oligonucleotide synthesis compared to earlier methods. wikipedia.org

Activation Mechanism in Coupling Reactions

The formation of the internucleotide bond using phosphoramidite chemistry is a highly efficient process that relies on the activation of the phosphoramidite monomer. researchgate.net This activation is the first step in the coupling phase of the oligonucleotide synthesis cycle. oup.com

The mechanism proceeds as follows:

Protonation: The phosphoramidite monomer, this compound, is delivered to the solid support column along with an acidic activator, commonly a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). sigmaaldrich.comoup.com The activator protonates the nitrogen atom of the diisopropylamino group on the trivalent phosphorus center. sigmaaldrich.comoup.com

Formation of the Activated Intermediate: Protonation turns the diisopropylamine (B44863) into a good leaving group. The activator's conjugate base then displaces the protonated diisopropylamine to form a highly reactive phosphitylating agent, such as a tetrazolide intermediate. oup.com This intermediate is significantly more reactive than the original phosphoramidite.

Nucleophilic Attack (Coupling): The free 5'-hydroxyl group of the support-bound, growing oligonucleotide chain acts as a nucleophile. It rapidly attacks the phosphorus atom of the activated intermediate. oup.com

Formation of a Phosphite Triester: This attack displaces the activator's conjugate base and results in the formation of a new, unstable phosphite triester linkage, extending the RNA chain by one nucleotide. sigmaaldrich.comresearchgate.net The entire process, from activation to coupling, is rapid to ensure high coupling efficiencies, which are critical for the synthesis of long oligonucleotides. acs.org Following the coupling step, the unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester. twistbioscience.comresearchgate.net

Stereochemical Considerations at the Phosphorus Center

A significant aspect of phosphoramidite chemistry is the stereochemistry at the phosphorus atom. The trivalent phosphorus center in this compound is chiral, meaning the phosphoramidite monomer exists as a mixture of two diastereomers, designated as Rp and Sp. nih.gov

During the coupling reaction, the stereochemistry of this center has important implications:

Diastereomeric Mixture: The phosphoramidite monomer is synthesized and used as a mixture of these two diastereomers. researchgate.net

Epimerization during Activation: The activation process, where the diisopropylamino group is replaced by the activator, can proceed with a loss of stereochemical integrity at the phosphorus center. researchgate.netresearchgate.net The resulting activated intermediate can interconvert between its two chiral forms (epimerize). researchgate.net

Non-Stereospecific Coupling: The subsequent nucleophilic attack by the 5'-hydroxyl group on this rapidly equilibrating intermediate is generally not stereospecific. nih.gov As a result, the newly formed phosphite triester linkage is a mixture of Rp and Sp diastereomers. researchgate.net

Final Product: Consequently, each coupling step introduces a new stereogenic phosphorus center in the oligonucleotide backbone, with the ratio of the resulting Rp and Sp isomers being approximately 1:1. researchgate.net While the specific ratio can be influenced by factors like the activator, solvent, and the steric bulk of the reactants, standard synthesis protocols typically produce a nearly equimolar mixture of diastereomers at each linkage. acs.orgresearchgate.net For most applications, this diastereomeric mixture of the phosphodiester backbone does not negatively impact the oligonucleotide's function.

Table 2: Table of Compounds

Compound Name
This compound
4,4'-Dimethoxytrityl (DMT)
tert-Butyldimethylsilyl (TBDMS / TBS)
tert-Butylphenoxyacetyl (tac)
Cytidine
2-Cyanoethyl N,N-diisopropylphosphoramidite
1H-Tetrazole
4,5-Dicyanoimidazole (DCI)
Diisopropylamine
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)
Phosphite Triester

Synthesis Methodologies and Derivatization Strategies for Phosphoramidite Monomers

General Synthetic Routes to Ribonucleoside Phosphoramidites

The synthesis of ribonucleoside phosphoramidites is a multi-step process that involves the strategic protection and functionalization of a nucleoside. nih.govamerigoscientific.com The general approach aims to prepare a building block that is stable for storage but can be readily activated for coupling during oligonucleotide synthesis. aragen.comumich.edu The phosphoramidite (B1245037) method is the gold standard for this process. aragen.comwikipedia.org

The core of a ribonucleoside phosphoramidite consists of a ribonucleoside with several key modifications:

A protecting group on the 5'-hydroxyl position, typically a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle in solid-phase synthesis. wikipedia.orgusp.org

A protecting group on the 2'-hydroxyl position of the ribose sugar. This is crucial for RNA synthesis to prevent unwanted side reactions and branching. The tert-butyldimethylsilyl (TBDMS) group is a commonly used protecting group for this purpose due to its stability under the conditions of oligonucleotide synthesis and its selective removal later in the process. nih.govresearchgate.net

A protecting group on the exocyclic amine of the nucleobase to prevent side reactions during synthesis. For cytidine (B196190), groups like acetyl (Ac) or tert-butylphenoxyacetyl (tac) are employed. biosynth.comnublocks.com

A phosphoramidite moiety at the 3'-hydroxyl position, typically a diisopropylamino group and a cyanoethyl group. The diisopropylamino group is the leaving group during the coupling reaction, and the cyanoethyl group protects the phosphate (B84403) backbone. aragen.comumich.edu

The synthesis cycle on a solid support involves four main steps:

Deblocking (Detritylation): Removal of the 5'-DMT group to expose the 5'-hydroxyl for the next coupling reaction. wikipedia.orgeurofinsgenomics.com

Coupling: Activation of the phosphoramidite monomer and its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain. wikipedia.orgeurofinsgenomics.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. wikipedia.orgeurofinsgenomics.com

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate triester. wikipedia.orgeurofinsgenomics.com

This iterative process allows for the controlled, stepwise assembly of an RNA oligonucleotide of a desired sequence. umich.edu

Specific Synthesis of DMT-2'O-TBDMS-rC(tac) Building Block

The synthesis of DMT-2'O-TBDMS-rC(tac) phosphoramidite is a precise process that involves the sequential introduction of protecting groups onto the cytidine nucleoside followed by phosphitylation. biosynth.com

The synthesis begins with the cytidine ribonucleoside. A key challenge in ribonucleoside chemistry is the differentiation of the 2'- and 3'-hydroxyl groups of the ribose sugar. nih.gov One common strategy involves the simultaneous protection of the 3'- and 5'-hydroxyl groups using a bulky disiloxane (B77578) group, such as di-tert-butylsilylene. This allows for the selective functionalization of the remaining free 2'-hydroxyl group. researchgate.net

With the 3'- and 5'-hydroxyls temporarily blocked, the protecting groups can be introduced in a stepwise manner:

2'-O-TBDMS Protection: The free 2'-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. nih.gov The TBDMS group is chosen for its stability during the subsequent reaction steps and its selective removal with fluoride (B91410) ions. glenresearch.com

N4-tac Protection: The exocyclic amino group of the cytosine base is protected with a tert-butylphenoxyacetyl (tac) group. This is typically achieved by reacting the nucleoside with the corresponding acyl chloride or anhydride. The 'tac' group is considered a "fast" deprotecting group, meaning it can be removed under milder basic conditions than traditional protecting groups like benzoyl. sigmaaldrich.com

Removal of the 3',5'-Silyl Bridge and 5'-O-DMT Protection: The cyclic silyl (B83357) protecting group is removed, typically using a fluoride source like triethylamine (B128534) trihydrofluoride, to liberate the 3'- and 5'-hydroxyls. researchgate.net Subsequently, the 5'-hydroxyl is selectively protected with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. The bulky DMT group preferentially reacts with the less sterically hindered primary 5'-hydroxyl group. nih.govnih.gov

This sequence of reactions yields the fully protected nucleoside, 5'-O-DMT-2'-O-TBDMS-N4-tac-cytidine, ready for the final phosphitylation step.

The final step in the synthesis of the monomer is the phosphitylation of the free 3'-hydroxyl group. nih.gov This is typically carried out by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This reaction introduces the reactive phosphoramidite moiety at the 3'-position, completing the synthesis of this compound. umich.edu

Reactant Reagent Purpose
5'-O-DMT-2'-O-TBDMS-N4-tac-cytidine2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeIntroduces the phosphoramidite group
5'-O-DMT-2'-O-TBDMS-N4-tac-cytidineN,N-Diisopropylethylamine (DIPEA)Acts as a non-nucleophilic base

Optimization of Reaction Conditions and Yields

Key parameters that are often optimized include:

Reaction Time and Temperature: Each step has an optimal time and temperature to maximize product formation and minimize side reactions. For instance, phosphitylation is typically carried out at room temperature overnight. umich.edu

Reagent Stoichiometry: Using the correct molar ratios of reactants and reagents is critical. An excess of certain reagents can lead to side products, while an insufficient amount can result in incomplete reactions.

Solvent Choice: The choice of an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), is essential to prevent hydrolysis of the reactive intermediates, particularly the phosphoramidite itself. umich.edu

Activator for Coupling: During oligonucleotide synthesis, the choice of activator can significantly impact coupling efficiency. While 1H-tetrazole has been traditionally used, more powerful activators like 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole (B129182) can increase coupling rates for sterically hindered 2'-O-TBDMS phosphoramidites. researchgate.net However, highly acidic activators can cause premature detritylation. researchgate.net

A drop in coupling efficiency of even a few percentage points can dramatically lower the yield of the final oligonucleotide, especially for longer sequences. biosyn.com Therefore, maintaining high coupling efficiency, typically greater than 99%, is a primary goal. eurofinsgenomics.com

Parameter Considerations for Optimization
Coupling TimeLonger times may be needed for sterically hindered phosphoramidites like those with 2'-O-TBDMS protection. researchgate.net
ActivatorMore potent activators can enhance coupling rates but may have side effects. researchgate.net
Reagent QualityHigh purity of phosphoramidites and other reagents is essential for high coupling efficiency. biosyn.com

Purification Techniques for Monomer Quality Control

The purity of the phosphoramidite monomer is paramount for the successful synthesis of high-quality oligonucleotides. usp.org Even trace impurities can lead to the accumulation of errors in the final product. usp.org Therefore, rigorous purification and quality control measures are essential.

Common purification techniques for phosphoramidite monomers include:

Silica (B1680970) Gel Chromatography: This is a standard technique used to separate the desired product from unreacted starting materials and side products after each synthetic step. umich.edu

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both the purification and analysis of phosphoramidites. aragen.comthermofisher.com It can effectively separate the target monomer from closely related impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for assessing the purity of phosphoramidites, as the phosphorus atom gives a distinct signal. thermofisher.com 1H NMR is also used to confirm the structure of the compound. umich.edu

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the synthesized phosphoramidite. usp.org

The quality control process ensures that the monomer meets stringent specifications before being used in oligonucleotide synthesis. thermofisher.com Purity levels for phosphoramidites are typically expected to be ≥98.0%. usp.org

Purification/Analysis Technique Purpose
Silica Gel ChromatographyPrimary purification of synthetic intermediates and final product. umich.edu
Reversed-Phase HPLC (RP-HPLC)High-resolution purification and purity assessment. aragen.comthermofisher.com
31P NMR SpectroscopyAssessment of phosphoramidite purity and detection of phosphorus-containing impurities. thermofisher.com
1H NMR SpectroscopyStructural confirmation of the synthesized compound. umich.edu
Mass Spectrometry (MS)Confirmation of the correct molecular weight. usp.org

Strategies for Minimizing Side Reactions during Monomer Synthesis

The chemical synthesis of this compound is a multi-step process that necessitates a robust strategy for the protection of various functional groups to ensure high yield and purity of the final product. The selection of orthogonal protecting groups is paramount to prevent undesirable side reactions at each stage of the synthesis, from the initial protection of the nucleoside to the final phosphitylation step. This section details the key strategies employed to minimize side reactions, focusing on the specific protecting groups utilized in this monomer: the 5'-O-Dimethoxytrityl (DMT), the 2'-O-tert-Butyldimethylsilyl (TBDMS), and the N4-tert-butylphenoxyacetyl (tac) groups.

A critical aspect of monomer synthesis is the prevention of reactions at sites other than the intended 3'-hydroxyl group during phosphitylation. This is achieved through the strategic application of protecting groups to the 5'-hydroxyl, the 2'-hydroxyl, and the exocyclic amine of the cytosine base. fluorochem.co.uk The careful selection and application of these groups are fundamental to a successful synthesis, minimizing the formation of impurities that can be difficult to remove and can compromise the quality of the resulting oligonucleotides.

Orthogonal Protection Strategy

The successful synthesis of this compound hinges on a precisely controlled orthogonal protection strategy. This strategy ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for a stepwise and controlled synthesis. The key protecting groups and their roles are outlined below:

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry that prevents reactions at this position during subsequent synthesis steps. The DMT group is stable under the basic conditions used for the introduction of other protecting groups and during the phosphitylation reaction. Its removal is typically the first step in the oligonucleotide synthesis cycle, using a mild acid treatment.

2'-Hydroxyl Protection: The 2'-hydroxyl group of the ribose sugar is protected by the tert-butyldimethylsilyl (TBDMS) group. nih.gov This silyl ether is stable throughout the synthesis of the phosphoramidite monomer and the subsequent oligonucleotide assembly. Its presence is crucial to prevent unwanted side reactions at the 2'-position, such as phosphitylation or degradation during the synthesis cycle.

Exocyclic Amine Protection: The exocyclic amino group of cytosine is protected by the tert-butylphenoxyacetyl (tac) group. atdbio.com This "fast-deprotecting" group is instrumental in minimizing side reactions associated with the nucleobase, particularly during the final deprotection of the synthesized oligonucleotide. atdbio.com The tac group is stable during the phosphoramidite synthesis and the oligonucleotide chain elongation.

Phosphate Protection: The phosphorus atom of the phosphoramidite is protected with a β-cyanoethyl group. This group is stable during the coupling reaction but can be readily removed under mild basic conditions during the deprotection of the oligonucleotide.

The orthogonality of these protecting groups is a cornerstone of modern oligonucleotide synthesis, allowing for the precise and efficient construction of RNA monomers.

Minimizing Side Reactions at the 2'-Hydroxyl Group

A significant challenge in the synthesis of ribonucleoside phosphoramidites is the potential for side reactions involving the 2'-hydroxyl group. The primary strategy to mitigate this is the use of a robust protecting group, in this case, the TBDMS group. However, the introduction and presence of the TBDMS group itself can lead to a specific and problematic side reaction:

(2'→3')-Isomerization of the TBDMS Group: During the synthesis and purification of the 5'-O-DMT-2'-O-TBDMS-cytidine intermediate, there is a known propensity for the TBDMS group to migrate from the 2'-hydroxyl to the 3'-hydroxyl position. thermofisher.com This isomerization event results in the formation of a regioisomeric impurity, 5'-O-DMT-3'-O-TBDMS-cytidine. If this impurity is carried through to the phosphitylation step, it will lead to the formation of the undesired 2'-phosphoramidite regioisomer. thermofisher.com The incorporation of this 2'-phosphoramidite into a growing oligonucleotide chain results in an unnatural and detrimental 2'-5' internucleotidic linkage. thermofisher.com

To minimize this side reaction, stringent control over the manufacturing and purification processes is essential. This includes careful optimization of reaction conditions and the use of high-resolution purification techniques, such as HPLC, to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer. thermofisher.com

Potential Side ReactionCauseMinimization StrategyReference
(2'→3')-IsomerizationMigration of the TBDMS protecting group from the 2'-hydroxyl to the 3'-hydroxyl position.Strict control of synthesis and purification conditions; HPLC purification to isolate the correct isomer. thermofisher.com
Formation of 2'-5' Internucleotidic LinkagesIncorporation of the 2'-phosphoramidite impurity resulting from TBDMS migration.Ensuring high purity of the 3'-phosphoramidite monomer, free from the 2'-isomer. thermofisher.com

Role of the N4-tert-butylphenoxyacetyl (tac) Group in Preventing Base Modification

The choice of the protecting group for the exocyclic amine of cytosine is critical for preventing side reactions both during the monomer synthesis and, more importantly, during the final deprotection of the oligonucleotide. The N4-tert-butylphenoxyacetyl (tac) group offers significant advantages in this regard.

Prevention of Transamination: During the deprotection of oligonucleotides with amine-based reagents like ammonia (B1221849) or methylamine (B109427), a common side reaction with standard protecting groups like benzoyl (Bz) is transamination of the cytosine base. The use of the tac group significantly reduces this side reaction. The tac group is classified as a "fast-deprotecting" group, meaning it is cleaved much more rapidly under basic conditions than traditional acyl groups. This rapid removal minimizes the exposure time of the exocyclic amine to the deprotection solution, thereby suppressing the competing transamination reaction.

Enabling Milder Deprotection Conditions: The lability of the tac group allows for the use of milder deprotection conditions (e.g., lower temperatures or shorter reaction times). This is particularly advantageous when synthesizing oligonucleotides containing other base-labile modifications. The milder conditions required to remove the tac group are less likely to cause degradation of other sensitive parts of the molecule.

Improved Solubility: The presence of the tert-butyl moiety in the tac group enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile. This can be beneficial during the synthesis and purification of the monomer, as well as during its use in automated oligonucleotide synthesis. atdbio.com

The combination of rapid deprotection kinetics and enhanced solubility makes the tac group a superior choice for protecting the cytosine base, contributing to a higher fidelity synthesis of the final oligonucleotide.

Protecting Group FeatureAdvantageImpact on Side Reaction MinimizationReference
Fast Deprotection KineticsAllows for shorter deprotection times and/or milder conditions.Minimizes base-sensitive side reactions such as transamination of cytosine. atdbio.com
Enhanced SolubilityImproves solubility in organic solvents used in synthesis.Facilitates purification and handling of the monomer. atdbio.com

Application in Solid Phase Oligoribonucleotide Synthesis

Automated Solid-Phase Synthesis Cycle employing DMT-2'O-TBDMS-rC(tac) Phosphoramidite (B1245037)

The synthesis of an RNA oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. umich.edu This process involves four main chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support. umich.edu This deblocking step exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer. The reaction is carried out using a mild acid, typically a solution of 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758). phenomenex.com

A significant advantage of the DMT group is its use in real-time monitoring of the synthesis efficiency. biotage.com When cleaved, the DMT group forms a stable orange-colored carbocation (DMT⁺), which has a strong absorbance at approximately 495 nm. biotage.com By measuring the absorbance of the DMT⁺ cation released in the effluent after each detritylation step, the stepwise coupling efficiency can be calculated. umich.edu Consistent trityl absorbance values from cycle to cycle indicate a successful and efficient synthesis, while a sudden drop signals a failure in the preceding coupling step. umich.edu Alternatively, the conductivity of the trityl cation in the effluent can be measured for real-time analysis of synthesis performance. nih.gov

Following detritylation, the free 5'-hydroxyl group of the support-bound oligonucleotide chain reacts with the incoming DMT-2'O-TBDMS-rC(tac) phosphoramidite. This coupling reaction is the core chain-elongation step, forming a new phosphite (B83602) triester linkage. sigmaaldrich.com The reaction is not spontaneous and requires an activator to protonate the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. sigmaaldrich.com

The tert-butylphenoxyacetyl (tac) protecting group on the cytosine base is designed to be more labile than standard benzoyl (Bz) or acetyl (Ac) groups, allowing for milder final deprotection conditions, which can be beneficial for the stability of the synthesized RNA. atdbio.comnih.govresearchgate.net Research has shown that the coupling efficiency of a DMT-rC(tac) phosphoramidite can be very high, as detailed in the table below.

Table 1: Coupling Efficiency of DMT-rC(tac) Phosphoramidite
Coupling Time (seconds)Coupling Efficiency (%)ActivatorReference
3099.25-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) google.com
6099.55-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) google.com
12099.65-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (0.1 M) google.com
300>995-Benzylmercaptotetrazole (BMT) nih.govresearchgate.net
300>985-Ethylthio-1H-tetrazole (ETT) (0.25 M) oup.com

Even with optimized kinetics, the coupling reaction does not achieve 100% efficiency. biotage.com A small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted. If these "failure sequences" are not blocked, they can react in subsequent coupling cycles, leading to the formation of oligonucleotides with internal deletions (n-1 sequences), which are often difficult to separate from the desired full-length product. biotage.combiosearchtech.com

To prevent this, a capping step is performed immediately after coupling. This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. twistbioscience.com The most common capping reagents are a mixture of acetic anhydride (Cap A) and a catalyst, such as N-methylimidazole (NMI) (Cap B). biotage.combiosearchtech.com The resulting 5'-acetyl cap is stable throughout the remainder of the synthesis and is removed during the final deprotection step. biosearchtech.com This procedure is crucial for ensuring the high fidelity of the synthesized oligonucleotide. usp.org

The newly formed internucleotide phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. umich.edu Therefore, it must be converted to a more stable pentavalent phosphorus species. This is achieved through an oxidation reaction. sigmaaldrich.com

The standard oxidizing agent is a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine, typically dissolved in tetrahydrofuran (THF). sigmaaldrich.comumich.edubiosyn.com This reagent rapidly oxidizes the P(III) phosphite triester to a P(V) phosphotriester, which is stable for the remainder of the synthesis cycles. sigmaaldrich.com Because the standard oxidizer contains water, which can inhibit the next coupling reaction, it is often followed by extensive washing with anhydrous acetonitrile (B52724). biosearchtech.com In some protocols, a second capping step is performed after oxidation to ensure the solid support is completely dry. biotage.combiosearchtech.com Anhydrous oxidation methods using reagents such as tert-Butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) are also available. wikipedia.orgresearchgate.net

Selection and Optimization of Activators

The choice of activator is critical for achieving high coupling efficiency in RNA synthesis. The activator must be acidic enough to protonate the phosphoramidite but not so acidic that it causes premature removal of the 5'-DMT protecting group. umich.edu For many years, 1H-tetrazole was the standard activator.

However, due to the steric bulk of the 2'-O-TBDMS group, more potent activators have been developed to enhance coupling kinetics and efficiency. Commonly used activators for RNA synthesis include:

5-Ethylthio-1H-tetrazole (ETT) : This activator has been shown to provide greater yields of full-length product compared to tetrazole, even at lower concentrations and with shorter coupling times. oup.com

5-Benzylmercapto-1H-tetrazole (BMT) / 5-Benzylthio-1H-tetrazole : BMT is a highly efficient activator for 2'-O-TBDMS phosphoramidites, enabling fast and high-yield coupling reactions. nih.govnih.govresearchgate.net

4,5-Dicyanoimidazole (B129182) (DCI)

Activator 42 (5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole) : This is a highly effective activator that has demonstrated superior performance and kinetics in coupling sterically demanding phosphoramidites, including DMT-rC(tac)-amidite. google.com

Table 2: Common Activators for 2'-O-TBDMS RNA Synthesis
ActivatorTypical ConcentrationTypical Coupling TimeKey Characteristics
1H-Tetrazole0.45 - 0.5 M10-15 minStandard, but less efficient for RNA.
5-Ethylthio-1H-tetrazole (ETT)0.25 M~5 minHigher efficiency than tetrazole. oup.com
5-Benzylmercapto-1H-tetrazole (BMT)0.25 - 0.3 M~5 minEnables fast and highly efficient coupling. nih.govnih.govresearchgate.net
Activator 420.1 M1-2 minSuperior performance for sterically hindered amidites. google.com

Compatibility with Various Solid Supports (e.g., CPG)

Solid-phase synthesis requires the growing oligonucleotide chain to be covalently attached to an insoluble support material. umich.edu The most widely used solid support for oligonucleotide synthesis is Controlled Pore Glass (CPG). biotage.comshigematsu-bio.com CPG consists of rigid, porous glass beads that are inert to the reagents used in the synthesis cycle and provide a stable anchor for the first nucleoside. umich.edu

This compound is fully compatible with standard CPG supports. Key parameters for CPG supports include:

Pore Size : The pore size of the CPG beads is crucial. For shorter oligonucleotides (up to ~50 bases), a 500 Å pore size is common. For longer sequences, larger pore sizes of 1000 Å or 2000 Å are used to prevent steric hindrance within the pores, which could otherwise reduce coupling efficiency as the chain elongates. umich.eduumich.edu

Loading Capacity : This refers to the amount of the first nucleoside attached per gram of CPG, typically measured in µmol/g. Standard loadings range from 30 to 40 µmol/g for synthesizing longer oligonucleotides. umich.edu

Linker : The first nucleoside is attached to the CPG via a linker arm, commonly a succinyl linker. This linker is designed to be stable during synthesis but cleavable under basic conditions (e.g., with concentrated ammonium (B1175870) hydroxide) to release the final oligonucleotide from the support. umich.edugoogle.com

In addition to CPG, polystyrene (PS) supports are also used. PS beads offer good moisture exclusion properties and can be manufactured with very high loading capacities, which is advantageous for the synthesis of large quantities of short oligonucleotides. biotage.comumich.edu The chemistry involving this compound is compatible with both CPG and PS supports, provided the appropriate synthesis cycle and deprotection protocols are employed. nih.govumich.edu

Post-Synthesis Cleavage and Deprotection Regimes

Ammonia-Based Deprotection of Nucleobase Protecting Groups and Phosphate (B84403) Diesters

The initial deprotection step involves the cleavage of the oligoribonucleotide from the solid support and the simultaneous removal of the protecting groups on the exocyclic amines of the nucleobases and the phosphate groups of the internucleotide linkages. rsc.org For the DMT-2'O-TBDMS-rC(tac) amidite, the tert-butylphenoxyacetyl (tac) group on the cytosine base is specifically designed for rapid cleavage under basic conditions. atdbio.com

This process is typically carried out using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). biosearchtech.comwenzhanglab.com The tac group is significantly more labile than traditional benzoyl (Bz) or isobutyryl (iBu) groups, allowing for much faster deprotection. atdbio.comqualitysystems.com.tw Complete removal of the tac group can often be achieved in as little as 15 minutes at 55°C or within two hours at room temperature when using concentrated ammonia. qualitysystems.com.tw This rapid deprotection is advantageous as it minimizes the exposure of the RNA to harsh basic conditions, which could potentially cause degradation. qualitysystems.com.tw

Simultaneously, the ammonia treatment removes the 2-cyanoethyl protecting groups from the phosphate diester backbone via a β-elimination mechanism. atdbio.combiotage.com The entire process effectively prepares the oligoribonucleotide for the subsequent, orthogonal removal of the 2'-O-TBDMS groups. rsc.org Using milder conditions, such as methanolic ammonia at room temperature, can also effectively remove the base protecting groups while preventing the premature loss of the 2'-O-TBDMS group, which could otherwise lead to chain scission. glenresearch.com

Considerations for Complete and Clean Deprotection

Achieving a high yield of pure, full-length oligoribonucleotide requires careful attention to the deprotection process. Several factors must be considered to ensure the reaction goes to completion and to avoid side reactions.

Premature Desilylation : A primary concern is the partial loss of the 2'-O-TBDMS group during the initial ammonia-based deprotection step. glenresearch.com If the silyl (B83357) group is prematurely removed, the newly exposed 2'-hydroxyl can facilitate the cleavage of the adjacent phosphodiester bond under the basic conditions, leading to chain scission and a significant reduction in the yield of the desired product. glenresearch.com The use of labile base protecting groups like 'tac' helps mitigate this risk by allowing for shorter ammonia treatment times. atdbio.comqualitysystems.com.tw

Incomplete TBDMS Removal : Failure to completely remove all TBDMS groups during the fluoride (B91410) treatment step results in impurities that can be difficult to separate from the final product. researchgate.net These silylated impurities can interfere with downstream applications. Reaction conditions, such as temperature and time, must be optimized to drive the desilylation to completion. ucsd.edu

Reagent Purity and Handling : The fluoride reagents used for desilylation are sensitive to water. Excess water in the reaction can affect the efficiency of the deprotection. nih.gov Therefore, anhydrous solvents and proper handling techniques are essential. wenzhanglab.comglenresearch.com Following the fluoride treatment, the resulting salts must be effectively removed, typically through precipitation with butanol or cartridge-based purification. researchgate.netyale.edu

RNase Contamination : Once the 2'-hydroxyl groups are deprotected, the RNA molecule becomes highly susceptible to degradation by ribonucleases (RNases). All steps following the fluoride treatment must be conducted under sterile, RNase-free conditions to preserve the integrity of the final product. glenresearch.com

Comparative Analysis of DMT-2'O-TBDMS-rC(tac) with Other RNA Synthesis Chemistries

The TBDMS-based protection strategy has been a cornerstone of automated RNA synthesis for many years. However, alternative chemistries have been developed to address some of its limitations. The performance of this compound is best understood in comparison to these other prominent methods, primarily 2'-O-TOM and 2'-O-ACE chemistries. nih.gov

Versus 2'-O-TOM Chemistry

The 2'-O-Triisopropylsilyloxymethyl (TOM) protecting group was developed as a direct improvement upon the TBDMS group. atdbio.comglenresearch.com It is structurally related but incorporates a spacer between the ribose 2'-oxygen and the silyl group. atdbio.comglenresearch.com This modification addresses several key issues associated with TBDMS chemistry.

Key points of comparison include:

Steric Hindrance and Coupling Efficiency : The bulky TBDMS group directly attached to the 2'-position creates significant steric hindrance, which can slow down the phosphoramidite coupling reaction and reduce coupling efficiency, especially for longer RNA sequences. atdbio.comumich.edumassbio.org The TOM group's spacer minimizes this steric hindrance, resulting in higher coupling efficiencies (often >99%) and allowing for shorter coupling times, comparable to those used in DNA synthesis. umich.edumassbio.orgglenresearch.com

2' to 3' Migration : During the synthesis of TBDMS-protected phosphoramidite monomers, migration of the silyl group from the 2'- to the 3'-hydroxyl position can occur, leading to isomeric impurities that are difficult to separate. atdbio.com The acetal linkage in the TOM group prevents this migration, ensuring higher purity of the monomer building blocks. glenresearch.com

Deprotection : Both TBDMS and TOM groups are removed using fluoride reagents. However, the deprotection of TOM-protected RNA can be faster and more reliable. glenresearch.comglenresearch.com While TBDMS chemistry is well-established, TOM chemistry often allows for the synthesis of longer and higher-purity RNA molecules due to the cumulative effect of higher stepwise coupling yields. massbio.org

Table 1: Comparison of 2'-O-TBDMS and 2'-O-TOM Chemistries

Feature 2'-O-TBDMS Chemistry 2'-O-TOM Chemistry
Protecting Group Structure tert-butyldimethylsilyl (Triisopropylsilyl)oxymethyl
Steric Hindrance High Low
Coupling Efficiency Good, but can be reduced Excellent (>99%)
Coupling Time Longer (e.g., up to 6 min) atdbio.com Shorter (e.g., 2.5 min) umich.edu
2'-3' Migration Potential issue during monomer synthesis atdbio.com Prevented by acetal structure glenresearch.com
Deprotection Reagent Fluoride ion (TBAF, TEA·3HF) atdbio.com Fluoride ion (TBAF, TEA·3HF) atdbio.com
Suitability for Long RNA Good, but can be challenging Excellent massbio.org

Versus 2'-O-ACE Chemistry

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) chemistry represents a fundamentally different approach to 2'-hydroxyl protection. glenresearch.com Unlike the fluoride-labile silyl ethers (TBDMS and TOM), the ACE group is an orthoester that is removed under mildly acidic conditions. technologynetworks.comnih.gov This difference in deprotection strategy offers unique advantages.

Key points of comparison include:

Orthogonality of Deprotection : The deprotection schemes are entirely orthogonal. TBDMS is removed by fluoride, while ACE is removed in a two-stage process: the acetyl groups are first removed during the standard basic cleavage step (e.g., ammonia), which generates a 2'-bis(2-hydroxyethoxy)methyl orthoester. This intermediate is then cleaved under mild acidic conditions (e.g., pH 3.8) to liberate the 2'-hydroxyl. atdbio.comtechnologynetworks.com

Coupling Efficiency : Like TOM chemistry, ACE chemistry exhibits high coupling yields and fast reaction times, facilitating the synthesis of long RNA sequences. glenresearch.comtechnologynetworks.com

Purification and Handling : A major advantage of the ACE strategy is that the 2'-protected RNA oligomer is stable and can be purified while the protecting groups are still attached. atdbio.comtechnologynetworks.com This 2'-O-ACE-protected RNA is resistant to degradation by RNases, allowing for easier handling, purification by methods like HPLC, and long-term storage. The final acidic deprotection can be performed just before the RNA is needed for an experiment. atdbio.comtechnologynetworks.com In contrast, once the TBDMS group is removed, the RNA is susceptible to RNases, requiring stringent handling protocols. glenresearch.com

Synthesis Cycle : The ACE chemistry requires some modifications to the standard synthesis cycle, such as using a 5'-silyl protecting group (instead of DMT) which is removed by fluoride under neutral conditions compatible with the acid-labile 2'-O-ACE group. atdbio.comtechnologynetworks.com

Table 2: Comparison of 2'-O-TBDMS and 2'-O-ACE Chemistries

Feature 2'-O-TBDMS Chemistry 2'-O-ACE Chemistry
Protecting Group Type Silyl Ether Orthoester
Deprotection Condition Fluoride ion (basic or neutral pH) atdbio.com Two-stage: Base followed by mild acid (pH 3.8) atdbio.comtechnologynetworks.com
Purification Strategy Typically after full deprotection Can be purified with 2'-protection on atdbio.comtechnologynetworks.com
RNase Resistance of Intermediate Susceptible after fluoride step glenresearch.com Resistant until final acid step technologynetworks.com
Handling/Storage Requires RNase-free conditions post-deprotection More robust handling and storage of protected oligo technologynetworks.com
Synthesis Cycle Standard cycle with 5'-DMT Requires modified cycle with 5'-silyl protection technologynetworks.com

Impact on Synthesis Time and Product Quality

The choice of protecting groups and synthesis direction significantly influences both the speed of oligoribonucleotide synthesis and the quality of the final product. The TBDMS group, while an industry standard, is bulky and can create steric hindrance, which may slightly reduce coupling efficiency compared to other protecting groups like TOM (triisopropylsiloxymethyl). glenresearch.com This effect becomes more pronounced as the length of the RNA oligonucleotide increases. For instance, in the synthesis of a 100-mer RNA strand, the use of TBDMS-protected phosphoramidites can result in a crude product purity of approximately 27%. glenresearch.com

ParameterConventional (3'→5') SynthesisReverse (5'→3') Synthesis
Crude Oligo Purity ~80%89% - 92%
Coupling Time StandardAs low as 2-4 minutes
Byproducts N+1 species can be presentFree of N+1 species

This table presents comparative data on RNA synthesis efficiency, compiled from research findings. google.com

Emerging Strategies: Reverse Direction (5'→3') RNA Synthesis

While the conventional method for oligonucleotide synthesis proceeds in the 3' to 5' direction, an emerging and advantageous strategy involves synthesis in the reverse, 5' to 3', direction. mdpi.com This approach utilizes phosphoramidites with a different arrangement of protecting groups, specifically 3'-O-DMTr-2'-O-TBDMS-5'-O-phosphoramidites. mdpi.comresearchgate.net

This reverse-direction synthesis has demonstrated significant improvements in product quality. researchgate.netnih.gov Research shows that the coupling efficiency per step can surpass 99%, leading to high-purity RNA for a variety of oligonucleotides, including 20- to 21-mers and longer chains. researchgate.netnih.gov One of the key advantages of this method is the production of oligonucleotides that are free of N+1 species (products with an extra nucleotide), a common impurity in conventional synthesis. google.com The resulting crude product purity is often in the range of 90%, which is a notable improvement over the ~80% purity typically seen with the standard 3'→5' direction. google.com

The 5'→3' synthesis strategy is particularly valuable for creating RNA molecules with modifications at the 3'-end. researchgate.net Introducing ligands, chromophores, or other modifications at the 3'-terminus is challenging using conventional methods, often requiring specialized solid supports and resulting in lower coupling efficiency and purity. researchgate.net The reverse synthesis approach circumvents these issues, providing a clean and efficient route for the assembly of 3'-conjugated RNA constructs. mdpi.comresearchgate.net

Analytical and Quality Control Methodologies for Phosphoramidite and Oligonucleotides

Spectroscopic Characterization of Phosphoramidite (B1245037) Monomers

Spectroscopic methods provide foundational information about the chemical structure and purity of the phosphoramidite monomer. These techniques are essential for confirming the identity of the compound and for an initial assessment of its quality.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of phosphoramidites. magritek.com Both ¹H (proton) and ³¹P (phosphorus-31) NMR are routinely employed for the analysis of DMT-2'O-TBDMS-rC(tac) Phosphoramidite.

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. While the spectra of large molecules like phosphoramidites can be complex due to numerous overlapping signals, key resonances corresponding to the DMT, TBDMS, tac, and ribose moieties can be identified to confirm the compound's structure. magritek.comumich.edu

³¹P NMR: ³¹P NMR is particularly straightforward and informative for phosphoramidite analysis. magritek.com Since there is only one phosphorus atom in the phosphoramidite moiety, the spectrum is much simpler than the ¹H spectrum. magritek.com The trivalent phosphorus atom in the phosphoramidite gives a characteristic signal in a distinct chemical shift region, typically between 140 and 155 ppm. magritek.com For this compound, the presence of a chiral phosphorus center results in a pair of signals for the two diastereomers. magritek.comusp.org The purity is often determined by integrating the area of these characteristic phosphoramidite signals relative to the total area of all phosphorus-containing signals in the spectrum. usp.org This method is highly effective for quantifying phosphorus(III)-containing impurities and degradation products, such as H-phosphonates, which appear at different chemical shifts (e.g., around -10 to 10 ppm). magritek.comumich.edu Manufacturers typically specify a purity of ≥98% by ³¹P NMR for this compound. rearus.rusigmaaldrich.com

Table 1: NMR Purity and Characteristic Data for RNA Phosphoramidites
TechniqueAnalyteTypical Chemical Shift Range (ppm)Purity SpecificationReference
³¹P NMRThis compound140 - 155≥98% magritek.comrearus.rusigmaaldrich.com
³¹P NMRH-Phosphonate Impurity~10Not Specified umich.edu
¹H NMRThis compoundVariableUsed for Structural Confirmation magritek.com

UV-Vis spectroscopy is a fundamental technique used primarily for identity confirmation and concentration determination of phosphoramidites. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl function, possesses a strong chromophore that absorbs intensely in the UV range.

This property is leveraged in several ways:

Identity Confirmation: The presence of the characteristic DMT absorption spectrum serves as a quick identity check. For this compound, product specifications often require that its UV spectrum conforms to a standard. sigmaaldrich.comsigmaaldrich.com

Concentration Measurement: The concentration of phosphoramidite solutions can be accurately determined using the Beer-Lambert law, provided the extinction coefficient is known. This is crucial for preparing solutions for oligonucleotide synthesis.

Purity Assessment in HPLC: UV detectors are standard in HPLC systems used for purity analysis. thermofisher.com The detector measures the absorbance of the eluate at a specific wavelength (typically around 260 nm), allowing for the relative quantification of the main phosphoramidite peaks and any UV-active impurities. thermofisher.comusp.org

Chromatographic Techniques for Monomer and Oligonucleotide Analysis

Chromatographic methods are the cornerstone of purity and impurity analysis for both phosphoramidite monomers and the final oligonucleotide products. They excel at separating complex mixtures, allowing for precise quantification of the target compound and detection of closely related impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the gold standard for assessing the purity of this compound. chromatographytoday.comlabbulletin.com Commercial specifications for this reagent typically require a purity of ≥98% as determined by RP-HPLC. rearus.rusigmaaldrich.com

The analysis relies on a stationary phase, commonly a C18-modified silica (B1680970), and a mobile phase gradient, often a mixture of acetonitrile (B52724) and an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.orgchromatographytoday.com Key features of HPLC analysis include:

Separation of Diastereomers: Due to the chiral phosphorus center, the phosphoramidite exists as a pair of diastereomers, which are usually resolved by HPLC into two distinct peaks. usp.orgchromatographytoday.com For purity calculations, the areas of both diastereomer peaks are summed. usp.org

Impurity Detection: The high resolving power of HPLC allows for the separation of the main product from various process-related impurities. thermofisher.com These can include nucleosides lacking the DMT or phosphoramidite group, or byproducts from the phosphitylation reaction. thermofisher.com One critical impurity for 2'-O-TBDMS protected phosphoramidites is the isomeric 2'-phosphoramidite, which can form via migration of the TBDMS group from the 2' to the 3' position during synthesis. thermofisher.comthermofisher.com This impurity is particularly problematic as its incorporation leads to an unnatural 2'-5' linkage in the final oligonucleotide. thermofisher.com Spiking studies, where a known amount of a potential impurity is added to the sample, can be used to confirm the identity of impurity peaks in the chromatogram. thermofisher.com

Table 2: HPLC Purity Data for RNA Phosphoramidites
CompoundTechniqueTypical PurityKey ObservationReference
This compoundReversed-Phase HPLC≥98.0%Separation of two diastereomers rearus.rusigmaaldrich.comchromatographytoday.com
Generic RNA PhosphoramiditesReversed-Phase HPLC>99%Used to monitor critical impurities bioneer.combioneer.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. lcms.cz This combination provides unambiguous confirmation of a compound's identity and is highly sensitive for detecting and identifying impurities. thermofisher.comthermofisher.com

For this compound, LC-MS analysis is used to:

Confirm Molecular Weight: The primary use of LC-MS is to verify the molecular weight of the main component. The observed mass from the mass spectrometer must match the calculated theoretical mass of the compound. lcms.cz This provides a high degree of confidence in the identity of the material.

Identify Impurities: LC-MS is exceptionally useful for characterizing unknown peaks observed in the HPLC chromatogram. thermofisher.com By determining the mass of an impurity, analysts can often deduce its structure, such as identifying oxidation products or molecules that have lost a protecting group. thermofisher.comlcms.cz This technique can detect impurities at very low levels (down to 0.01% or lower) that may not be readily apparent in UV chromatograms. thermofisher.comthermofisher.com

Table 3: Molecular Identity of this compound
PropertyValueReference
Empirical FormulaC₅₇H₇₆N₅O₁₀PSi sigmaaldrich.comsigmaaldrich.com
Molecular Weight1050.30 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number149989-66-2 sigmaaldrich.comsigmaaldrich.com

Electrophoretic Methods for Oligonucleotide Purity and Length Verification

Once this compound is used in solid-phase synthesis, quality control shifts to the resulting oligonucleotide. technologynetworks.com Electrophoretic methods are essential for verifying the purity and length of these final products. The most common techniques are Polyacrylamide Gel Electrophoresis (PAGE) and Capillary Gel Electrophoresis (CGE).

These methods separate negatively charged oligonucleotides based on their size (i.e., length) in a sieving matrix under a high-voltage electrical field. technologynetworks.comwindows.net

Purity Assessment: The primary source of impurities in oligonucleotide synthesis is the incomplete reaction at each coupling step, leading to "failure sequences" that are shorter than the desired full-length product (e.g., n-1, n-2 mers). technologynetworks.comsigmaaldrich.com

Length Verification: PAGE and CGE offer extremely high resolution, often capable of separating oligonucleotides that differ in length by just a single nucleotide. sigmaaldrich.com This makes them ideal for confirming that the synthesis produced the correct length oligonucleotide and for quantifying the percentage of the full-length product relative to shorter impurities. windows.netthe-scientist.com For many applications, demonstrating high purity by an electrophoretic method is a critical release criterion.

Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis (CGE) is a powerful analytical technique extensively used for the quantitative analysis and purity assessment of synthetic oligonucleotides, including those synthesized using this compound. researchgate.netnih.gov This method has become an industry standard due to its high resolving power, which allows for the separation of the full-length oligonucleotide product from shorter sequences, such as n-1 mers (sequences missing one nucleotide). researchgate.netwindows.net The success of CGE is rooted in its ability to provide the high resolution of traditional polyacrylamide gel electrophoresis (PAGE) but in an automated, high-throughput capillary format. windows.net

The principle of CGE involves using a gel matrix within a fused silica capillary to act as a sieve. windows.net Under the influence of a high-voltage electrical field, the negatively charged oligonucleotides migrate through this matrix and are separated based on their size-to-charge ratio, which is primarily a function of their length. windows.netspringernature.com To ensure accurate analysis and prevent the formation of secondary structures like hairpins that can cause anomalous migration, samples are typically denatured using heat and chemical denaturants like 7M urea (B33335) within the gel matrix. windows.net

CGE offers significant advantages over traditional slab gel methods, including drastically reduced analysis times, automated operation, reduced sample consumption, and quantitative results. springernature.com The output, an electropherogram, displays peaks corresponding to different species in the sample, with the area of each peak being proportional to its relative amount. windows.net This allows for precise purity assessment. windows.net For instance, a standard CGE analysis of an oligonucleotide synthesis will show a large peak for the full-length product and a smaller, adjacent peak for the n-1 mer, allowing for quantitative purity determination. windows.net While CGE provides excellent quantitative data on length and purity, it is often complemented by mass spectrometry (MS), which confirms the exact molecular weight and identity of the synthesized compound. windows.net

For CGE to be effective in a quality control setting for pharmaceutical-grade oligonucleotides, the method must be validated for accuracy, precision, linearity, and selectivity. nih.gov The use of an internal standard can improve accuracy and precision, which is particularly important because the electrokinetic injection method used in CGE can be sensitive to the sample matrix. nih.gov

Quantitative Assessment of Coupling Efficiency during Synthesis

For example, a 20-mer oligonucleotide synthesized with a 99.4% average coupling efficiency would result in a theoretical maximum yield of approximately 89.2% full-length product. idtdna.com However, if the efficiency drops to 98%, the yield for a 30-mer plummets from 75% to just 55%. biosyn.com This demonstrates the critical importance of achieving and maintaining high coupling efficiencies, consistently above 99%. idtdna.com

Two primary methods are used for the quantitative assessment of coupling efficiency:

Trityl Monitoring: This method is based on the dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl of the phosphoramidite. indexcopernicus.comsigmaaldrich.com After each coupling cycle, this acid-labile group is removed (detritylation). The released DMT cation has a strong orange color and absorbs light at approximately 495 nm. sigmaaldrich.com By measuring the absorbance of the detritylation solution after each cycle, the quantity of the DMT group released can be determined, which directly correlates to the efficiency of the preceding coupling step. indexcopernicus.com Plotting these values across all cycles provides a measure of the average coupling efficiency for the entire synthesis. indexcopernicus.combiosyn.com

Chromatographic and Electrophoretic Analysis: Methods like High-Performance Liquid Chromatography (HPLC) and Capillary Gel Electrophoresis (CGE) are used to analyze the final, unpurified oligonucleotide product. windows.netbiosyn.com CGE, for example, can accurately resolve and quantify the amount of full-length product versus failure sequences (like n-1, n-2, etc.). windows.net From the ratio of the full-length product to the total product, the average coupling efficiency can be back-calculated. windows.net A multi-facility study assessing oligonucleotide synthesis quality used CGE to determine that the median average coupling efficiencies were 98.9% for 25-mers and 98.7% for 50-mers. nih.gov

The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of the full-length product for oligonucleotides of various lengths.

Oligonucleotide Length (n)Theoretical Yield at 98.0% Coupling EfficiencyTheoretical Yield at 99.0% Coupling EfficiencyTheoretical Yield at 99.5% Coupling Efficiency
20-mer67.3%82.6%90.9%
30-mer55.5%74.5%86.1%
40-mer45.3%67.5%81.8%
50-mer36.9%61.1%77.8%
70-mer24.5%49.9%69.8%

This table is generated based on the formula: Yield = (Coupling Efficiency)^(n-1), where 'n' is the length of the oligonucleotide. idtdna.combiosyn.comsigmaaldrich.com

Strategies for Impurity Control and Mitigation in Manufacturing

The control of impurities in phosphoramidite raw materials and the final oligonucleotide product is critical, particularly for therapeutic applications. thermofisher.comthermofisher.com The repetitive nature of oligonucleotide synthesis means that even small amounts of reactive impurities in a phosphoramidite monomer can accumulate, leading to a significant percentage of undesirable side products in the final material. thermofisher.com Impurities are generally classified into categories to assess their potential impact. thermofisher.comusp.org

Impurity Classification in Phosphoramidites:

Impurity ClassDescriptionImpact on Oligonucleotide Synthesis
Non-reactive & Non-critical Molecules that do not participate in the coupling reaction. usp.orgThese impurities do not get incorporated into the oligonucleotide and are washed away during synthesis. They have no impact on the final product quality. usp.org
Reactive & Non-critical Impurities that are reactive but result in modified oligonucleotides that are easily separated from the full-length product during standard purification. thermofisher.comExamples include phosphoramidites with different base or 5'-OH protecting groups. thermofisher.com
Reactive & Critical Impurities that are incorporated into the oligonucleotide during synthesis, creating a final impurity that is difficult or impossible to separate from the desired product. thermofisher.comThis is the most concerning class. Examples include isomers (e.g., 3'-DMT-5'-amidite) or certain base modifications that result in an isobaric impurity (same mass as the product). thermofisher.comusp.org

A robust impurity control strategy involves a multi-faceted approach encompassing the entire manufacturing process:

Rigorous Raw Material Control: The process begins with stringent specifications for all starting materials used to synthesize the phosphoramidite. thermofisher.com This includes nucleosides and protecting group reagents.

Process Engineering and In-Process Controls: The manufacturing processes for phosphoramidites are specifically designed to minimize or eliminate reaction conditions that are known to generate critical impurities. thermofisher.com This involves maintaining strict, documented control over reaction parameters. thermofisher.com Intermediate products are tested throughout the synthesis using advanced analytical methods like 31P NMR, HPLC, and LC-MS to detect and quantify any emergent impurities. thermofisher.comusp.org

Advanced Purification Methods: State-of-the-art purification techniques are employed for the final phosphoramidite product to ensure the highest possible purity. thermofisher.com

Final Quality Control (QC) Testing: Comprehensive QC testing of the final phosphoramidite lot is performed. This includes a certificate of analysis detailing purity (typically by HPLC and 31P NMR) and identity. thermofisher.comsigmaaldrich.com

Optimizing Oligonucleotide Synthesis Conditions: During the subsequent oligonucleotide synthesis, process parameters can be adjusted to mitigate the formation of certain impurities. nih.gov For example, ensuring complete removal of the cyanoethyl protecting group by optimizing the deprotection step can prevent the formation of N3-cyanoethyl adducts. nih.gov Similarly, optimizing the final detritylation step prevents the accumulation of 5'-O-DMT protected oligonucleotides. nih.gov

By implementing these strategies, manufacturers can control and mitigate the risks associated with impurities, ensuring the production of high-quality oligonucleotides suitable for their intended application. thermofisher.com

Research Applications and Functionalization of Modified Rna Oligonucleotides

Incorporation of DMT-2'O-TBDMS-rC(tac) into Functional RNA Constructs

DMT-2'O-TBDMS-rC(tac) Phosphoramidite (B1245037) is a specifically designed cytidine (B196190) building block for use in automated oligonucleotide synthesizers. acs.orgsigmaaldrich.com Its structure includes several key chemical groups that protect reactive sites and ensure the correct formation of the RNA polymer. The 5'-O-DMT (Dimethoxytrityl) group is an acid-labile protecting group that caps (B75204) the 5'-hydroxyl of the ribose, preventing it from reacting out of turn. It is removed at the beginning of each coupling cycle to allow the chain to be extended. The phosphoramidite moiety at the 3' position is the reactive group that, when activated, forms the internucleoside phosphodiester linkage with the free 5'-hydroxyl of the preceding nucleotide on the solid support.

The table below summarizes the key protective and reactive groups of the title phosphoramidite and their respective functions during solid-phase RNA synthesis.

GroupFull NamePositionFunction
DMT Dimethoxytrityl5'-OHProtects the 5'-hydroxyl group; removed before each coupling cycle to allow chain elongation.
TBDMS tert-Butyldimethylsilyl2'-OHProtects the 2'-hydroxyl group of the ribose to prevent isomerization and degradation during synthesis.
tac tert-ButylphenoxyacetylN4 of CytosineProtects the exocyclic amine of the cytosine nucleobase from engaging in side reactions.
β-Cyanoethyl Beta-cyanoethyl3'-PhosphoramiditeProtects the phosphate (B84403) group during the coupling reaction; removed during final deprotection.

Strategies for Site-Specific Introduction of Modifications

The true power of chemical RNA synthesis lies in the ability to introduce modifications at specific sites within the oligonucleotide sequence. amerigoscientific.com These modifications can be on the nucleobase, the ribose sugar, or the phosphate backbone, and are used to fine-tune the properties of the RNA molecule. nih.gov The phosphoramidite approach is central to these strategies, allowing for the incorporation of modified building blocks at any desired position in the sequence. nih.gov

The nucleobases themselves are sites for modification, which can alter hydrogen bonding, stacking interactions, and recognition by proteins. amerigoscientific.comglenresearch.com However, during standard synthesis, the reactive exocyclic amine groups on the bases (like the N4 amine on cytosine) must be protected to prevent unwanted side reactions. The N4-(tert-Butylphenoxyacetyl) group, or "tac" group, on DMT-2'O-TBDMS-rC(tac) Phosphoramidite serves this protective function for cytosine. scribd.com It is considered a "fast deprotection" group, meaning it can be removed under milder conditions than traditional protecting groups, which is beneficial for preserving the integrity of the sensitive RNA molecule. scribd.com

While the tac group is temporary, the phosphoramidite method allows for the incorporation of permanently modified nucleobases. By synthesizing a phosphoramidite from a nucleoside that already contains a desired modification (e.g., 5-methylcytidine (B43896) or pseudouridine), that specific modification can be placed precisely within the RNA sequence. glenresearch.com This post-synthetic modification approach is a valuable method for introducing a wide variety of functionalities, including fluorescent dyes and photoreactive groups. nih.gov

The 2'-hydroxyl group of the ribose sugar is a defining feature of RNA, making it susceptible to degradation. Protecting this group during synthesis is critical, and the tert-butyldimethylsilyl (TBDMS) group in this compound is a widely used solution. nih.gov After synthesis is complete, the TBDMS groups are removed to yield the final RNA molecule.

This 2'-position is also the most common site for introducing modifications to enhance the therapeutic properties of RNA. nih.gov By replacing the 2'-OH with groups like 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), or 2'-O-methoxyethyl (2'-O-MOE), the resulting oligonucleotide can gain significantly increased resistance to nucleases and improved binding affinity to its target sequence. nih.govbeilstein-journals.org These modified nucleosides are made into their own phosphoramidite building blocks and incorporated during synthesis, allowing for the creation of "chimeric" RNAs that combine modified and unmodified residues to achieve a desired balance of stability and activity. nih.govnih.gov

The natural phosphodiester backbone of RNA is a primary target for degradation by cellular nucleases. nih.gov Modifying this linkage is a key strategy for increasing the stability and therapeutic potential of oligonucleotides. amerigoscientific.comnih.gov The most common backbone modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. acs.org

This modification is introduced during the automated synthesis cycle. After the phosphoramidite coupling step, a sulfurization reagent is used instead of the standard oxidation reagent (iodine and water). biosyn.com This creates a phosphorothioate linkage at that specific position. This can be done for every linkage in the sequence or at selected positions, often at the ends of the oligonucleotide, to protect against exonucleases. nih.gov Other backbone modifications, such as methylphosphonates or (E)-vinylphosphonate, have also been developed to neutralize the negative charge of the backbone or alter its structure, which can improve cellular uptake and modulate protein interactions. acs.orgbiosyn.com

Engineering RNA with Enhanced Biostability and Binding Affinity

A primary goal of chemically modifying RNA is to overcome its inherent instability in biological environments, thereby enhancing its therapeutic efficacy. amerigoscientific.combiorxiv.org Nuclease degradation is a major barrier to the successful application of RNA-based drugs. nih.gov

Modifications at the 2'-ribose position and the phosphodiester backbone are highly effective at conferring nuclease resistance. nih.govnih.gov The presence of a bulky group at the 2'-position, such as 2'-O-methyl or 2'-O-methoxyethyl, sterically hinders the approach of nucleases that would otherwise cleave the RNA strand. nih.gov Studies have shown that 2'-O-MOE modifications, in particular, offer a significant increase in nuclease resistance, estimated to be about tenfold greater than that of 2'-OMe RNA. nih.gov

Phosphorothioate linkages dramatically slow the rate of enzymatic hydrolysis. beilstein-journals.org The substitution of sulfur for oxygen alters the chemical properties of the phosphate group, making it a poor substrate for most nucleases. nih.gov Combining 2'-sugar modifications with phosphorothioate backbones can have a synergistic effect, leading to oligonucleotides with exceptional stability. nih.gov For example, a single modification with 4'-C-acetamidomethyl-2'-O-methoxyethyl (4'-C-ACM-2'-O-MOE) at the 3'-end of an oligonucleotide has been shown to provide significant stability against snake venom phosphodiesterase, an exonuclease. nih.gov

The following table provides a qualitative comparison of the nuclease resistance conferred by common RNA modifications.

Modification TypeExampleRelative Nuclease ResistanceKey Finding
Unmodified RNA PhosphodiesterLowHighly susceptible to degradation by endo- and exonucleases.
Ribose Modification 2'-O-Methyl (2'-OMe)MediumProvides a moderate increase in stability compared to unmodified RNA. nih.gov
Ribose Modification 2'-O-Methoxyethyl (2'-O-MOE)HighOffers superior nuclease resistance, often used in antisense therapeutics. nih.govnih.gov
Backbone Modification Phosphorothioate (PS)HighSignificantly slows enzymatic cleavage; a staple of therapeutic oligonucleotides. nih.govbeilstein-journals.org
Combined Modifications 2'-F / 4'-C-MeVery HighDual modifications can provide unprecedented resistance to nucleases. nih.gov

Impact on Hybridization Properties and Duplex Stability

The incorporation of modified nucleosides into RNA oligonucleotides is a critical strategy for modulating their structural and thermodynamic properties. The N4-tert-butylphenoxyacetyl-cytidine (rC(tac)) modification, introduced using this compound, directly alters the hydrogen-bonding face of the cytosine base. While specific thermodynamic studies detailing the impact of the bulky tert-butylphenoxyacetyl (tac) group on RNA duplex stability are not extensively documented in publicly available literature, significant insights can be drawn from research on the closely related N4-acetylcytidine (ac4C) modification. nih.govnih.gov

The ac4C modification, which features a smaller acetyl group at the N4 position, has been shown to consistently stabilize RNA:RNA duplexes. nih.gov This stabilization is primarily enthalpically driven, suggesting that the modification enhances base stacking and pre-organizes the strand for duplex formation. nih.gov Crystallographic data indicate that the N4-acetyl group orients itself to be compatible with canonical Watson-Crick base pairing, placing the bulk of the group in the major groove of the duplex. nih.gov This ordering effect also helps to stabilize the C3'-endo conformation of the ribose sugar, a feature common to other stabilizing modifications. nih.gov

In studies using synthetic RNA, the presence of a single ac4C modification increased the melting temperature (T_m) of a fully complementary duplex by +1.7 °C. nih.gov This stabilizing effect was even more pronounced (ΔT_m = +3.1 °C) in a sequence context that included a G•U wobble pair, a common feature in ribosomal RNA, suggesting that the modification is highly compatible with and can even enforce structure in regions containing non-canonical pairs. nih.gov

It is hypothesized that the larger and more hydrophobic tac group of rC(tac) would have a more substantial impact on duplex stability. The bulky aromatic tert-butylphenoxy moiety could lead to significantly enhanced stacking interactions, potentially increasing duplex stability more than the smaller acetyl group. However, steric hindrance from such a large group could also disrupt optimal hydrogen bonding or induce localized structural distortions, possibly leading to a destabilizing effect depending on the sequence context. nih.gov Detailed thermodynamic analysis and high-resolution structural studies would be required to fully elucidate the specific contributions of the tac group to duplex thermodynamics.

Interactive Table 1: Thermodynamic Impact of N4-acetylcytidine (ac4C) on RNA Duplex Stability This table presents data for the related ac4C modification to illustrate the typical effects of N4-acylation on RNA duplexes. The values are derived from thermal denaturation studies on RNA duplexes containing a central C-G or ac4C-G pair.

Duplex Sequence ContextModificationTm (°C)ΔTm vs. Unmodified (°C)ΔG°37 (kcal/mol)Reference
Fully ComplementaryUnmodified (C)56.4--11.0 nih.gov
Fully Complementaryac4C 58.1+1.7 -11.4 nih.gov
G•U Wobble PairUnmodified (C)52.3--10.2 nih.gov
G•U Wobble Pairac4C 55.4+3.1 -10.8 nih.gov

Applications in Advanced Structural and Functional Genomics Studies

The use of oligonucleotides synthesized with this compound offers unique advantages for advanced studies in structural and functional genomics. Structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy rely on high-quality, homogeneous samples, and modified nucleotides can be instrumental in achieving this. nih.govnih.gov

In X-ray crystallography, the introduction of a bulky, rigid group like the tac modification can promote crystal contact formation, which is often a bottleneck in determining RNA structures. nih.gov Furthermore, if the tac group contains a heavy atom or can be derivatized to include one, it could aid in solving the phase problem during structure determination. Studies on other N4-substituted cytidines, such as N4-methylcytidine, have successfully yielded high-resolution crystal structures, demonstrating how such modifications can alter base-pairing geometry and provide detailed structural insights. nih.gov

For NMR spectroscopy, the tac group's aromatic ring and tert-butyl protons provide unique chemical shifts that can serve as valuable probes for monitoring local environmental changes and intermolecular interactions. nist.gov Site-specific incorporation of rC(tac) allows researchers to introduce a spectroscopic reporter at a precise location within a large RNA to study its folding, dynamics, or binding to other molecules without perturbing the global structure. uni-goettingen.de

In functional genomics, rC(tac)-modified oligonucleotides can be used to dissect the role of specific genetic elements. mdpi.com For instance, an RNA containing this modification can be used to study how RNA-protein interactions are affected by changes in the major groove of the RNA helix, where the tac group resides. nih.govnih.gov The bulky group can be used to sterically block or, conversely, create a novel binding pocket for specific RNA-binding proteins, allowing for the precise mapping of recognition sites and the elucidation of their functional consequences on processes like splicing or translation. nih.govidtdna.com

Development of RNA-Based Tools for Chemical Biology

The synthesis of RNA-based tools like ribozymes and aptamers often requires chemical modifications to enhance their stability, catalytic activity, or binding affinity. nih.gov this compound is a building block that allows for the site-specific introduction of the rC(tac) modification, providing a powerful method to fine-tune the properties of these functional RNAs. sigmaaldrich.com

Oligonucleotides containing rC(tac) are valuable tools for probing RNA structure and its myriad functions within the cell. The tac group acts as a bulky probe that reports on its local environment. When incorporated into an RNA strand, it can be used to investigate higher-order structures and interactions with other molecules. nih.gov

A key application is in the study of RNA-protein interactions. The N4 position of cytosine is located in the major groove of an RNA duplex and is a frequent site of protein contacts. Introducing the large tac group at this position can either block the binding of a specific RNA-binding protein or create a new interaction surface. By observing the functional or binding consequences of this modification, researchers can precisely map the protein's recognition site. nih.gov Chemoproteomic studies with the related ac4C modification have shown that N4-acylation significantly alters the protein interactome of an mRNA, reducing binding to certain cytidine-binding proteins. nih.gov The much larger tac group is expected to have an even more pronounced effect, making it a powerful tool for dissecting these complex interactions.

Furthermore, these modified oligonucleotides can serve as structural probes in footprinting-style experiments. The presence of the bulky tac group can inhibit or alter the cleavage pattern of enzymatic or chemical probes in its vicinity, providing information about the local RNA structure and its solvent accessibility. This approach allows for detailed mapping of folded domains and tertiary contacts in complex RNA molecules.

Challenges, Advancements, and Future Directions in Rna Phosphoramidite Chemistry

Addressing Steric Hindrance and Incomplete Coupling Issues

A primary challenge in solid-phase RNA synthesis is achieving high coupling efficiency in each cycle. The bulky nature of the protecting groups on the phosphoramidite (B1245037) monomer can impede the approach of the incoming unit to the free 5'-hydroxyl of the growing oligonucleotide chain, a phenomenon known as steric hindrance.

The 2'-O-tert-butyldimethylsilyl (TBDMS) group, while a long-standing industry standard, is known to cause significant steric hindrance. glenresearch.comatdbio.com This bulkiness can lead to slower and less efficient coupling reactions compared to DNA synthesis, thereby limiting the practical length of RNA sequences that can be routinely produced. umich.edu Incomplete coupling at each step results in a higher proportion of failure sequences (n-1, n-2, etc.), which complicates the purification of the final full-length product. To counteract this, synthesis protocols often employ highly reactive activators, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), and may require longer coupling times than their DNA counterparts. mdpi.com

Table 1: Comparison of Coupling Efficiency for Different 2'-OH Protecting Groups
2'-OH Protecting GroupRelative Steric HindranceTypical Coupling TimeAverage Coupling YieldKey Advantage
TBDMSHigh5-10 min~98%Well-established, industry standard sigmaaldrich.com
TOMLow~2.5 min>99% umich.eduReduced steric hindrance, faster coupling glenresearch.com
FpmpModerate~20 minHighAcid-labile deprotection nih.govumich.edu

Minimizing Protecting Group Migration and Side Reactions

Protecting groups must remain stable throughout the multiple cycles of the synthesis, which involve acidic detritylation, coupling, capping, and oxidation. glenresearch.com Premature loss or migration of these groups can lead to undesirable side reactions.

For the 2'-O-TBDMS group, a critical concern is the potential for migration from the 2'- to the 3'-hydroxyl position during the synthesis of the phosphoramidite monomer. atdbio.com If this occurs, it leads to the formation of isomeric phosphoramidites that are difficult to separate and, if incorporated into the oligonucleotide, result in non-natural and biologically inactive 2'-5' phosphodiester linkages. glenresearch.com

The 'tac' protecting group is designed for rapid removal during the final deprotection step. However, the choice of deprotection reagent is critical. While standard ammonium (B1175870) hydroxide (B78521) can be used, harsher conditions or alternative reagents like methylamine (B109427), which are often employed for faster deprotection, can pose risks. For instance, using methylamine with N-benzoyl (Bz) protected cytidine (B196190) can lead to transamination, where the benzoyl group is partially replaced by a methylamino group. nih.gov The use of acetyl (Ac) or phenoxyacetyl-type ('tac') protecting groups on cytidine helps to circumvent this specific side reaction. umich.edunih.gov

Development of Novel Protecting Group Chemistries beyond TBDMS and tac

To overcome the limitations associated with TBDMS and standard acyl protecting groups, significant research has focused on developing novel protecting group strategies.

Alternatives to 2'-O-TBDMS:

2'-O-Triisopropylsilyloxymethyl (TOM): This group introduces a silyloxymethyl spacer, which positions the bulky triisopropylsilyl moiety further away from the reaction center. atdbio.com This design significantly reduces steric hindrance, allowing for faster coupling times (around 2.5 minutes) and higher coupling efficiencies (>99%), making it particularly suitable for the synthesis of long RNA sequences of up to 100 nucleotides. glenresearch.comumich.edunih.gov

2'-O-bis(2-acetoxyethoxy)methyl (ACE): Used in conjunction with a 5'-O-silyl protecting group, the ACE orthoester is removed under mildly acidic conditions, offering an orthogonal deprotection scheme. nih.gov

2'-O-1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp): This is an acetal-based protecting group that is labile to acid, allowing for a different deprotection strategy compared to the fluoride-labile silyl (B83357) groups. nih.gov

2'-O-Thiomorpholine-carbothioate (TC): This group is unique in that it can be removed under the same basic conditions used to cleave the nucleobase protecting groups, enabling a streamlined, one-step deprotection process. atdbio.comacs.org

Alternatives to 'tac' for Cytidine:

Acetyl (Ac): A smaller and more standard protecting group for cytidine. It is particularly recommended when using methylamine for deprotection to avoid the side reactions seen with benzoyl groups. umich.edunih.govnublocks.com

Benzoyl (Bz): A common protecting group for adenosine (B11128) and cytidine, but it requires careful deprotection conditions to prevent side reactions like transamination. nih.gov

Table 2: Common Exocyclic Amine Protecting Groups for Cytidine (rC)
Protecting GroupAbbreviationDeprotection CompatibilityNotes
tert-butyl-phenoxyacetyltacFast deprotection (e.g., AMA), compatible with standard conditions. sigmaaldrich.comEnhances monomer solubility. atdbio.com
AcetylAcCompatible with methylamine deprotection; avoids transamination. umich.edunih.govStandard for fast deprotection protocols. sigmaaldrich.com
BenzoylBzStandard ammonia (B1221849) deprotection. Risk of transamination with methylamine. nih.govCommonly used for A and C nucleobases.

Innovations in High-Throughput and Large-Scale RNA Synthesis

The increasing demand for RNA molecules, particularly for therapeutic applications like siRNA and mRNA vaccines, has driven innovations in scaling up the synthesis process. bisresearch.commdpi.com Moving from milligram research-scale to kilogram-scale manufacturing presents significant challenges, including the cost of raw materials, reaction efficiency, and purification. huarenscience.com

Integration of Chemical Synthesis with Enzymatic Ligation Approaches for Long RNA Molecules

While direct chemical synthesis is practically limited to sequences of around 100-200 nucleotides, many biologically relevant RNA molecules are much longer. bisresearch.comwikipedia.org A powerful strategy to overcome this limitation is to combine chemical synthesis with enzymatic ligation.

In this approach, shorter RNA fragments (e.g., 50-100 nt) are first produced using solid-phase synthesis with phosphoramidites like DMT-2'O-TBDMS-rC(tac). nih.gov Specialized phosphoramidites can be used to introduce a 5'-phosphate group onto one of the fragments during the chemical synthesis. nih.gov After synthesis, cleavage from the support, and full deprotection (including the removal of the TBDMS and 'tac' groups), the purified RNA fragments are joined together. Using an enzyme like T4 RNA Ligase 2 and a complementary DNA or RNA template to guide the assembly, the 5'-phosphorylated terminus of one fragment is covalently linked to the 3'-hydroxyl terminus of another. nih.gov This chemo-enzymatic method has been successfully used to construct very long and complex RNA molecules, including spliceosomal RNAs and long non-coding RNAs, which would be impossible to produce by direct chemical synthesis alone. nih.gov

Advanced Post-Synthetic Modification Strategies

Introducing specific modifications into an RNA sequence at precise locations is crucial for studying RNA function and for developing novel therapeutics. Post-synthetic modification offers a versatile way to achieve this. The general strategy involves incorporating a precursor monomer during standard phosphoramidite synthesis and then chemically converting it to the desired modification after the oligonucleotide chain is assembled. rsc.org

This can be performed either while the RNA is still attached to the solid support ("on-column") or after it has been cleaved into solution. rsc.org A key requirement is the use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other. For example, a strategy could involve using the fluoride-labile TBDMS group as a "temporary" 2'-O-protecting group at the desired modification site, while using a stable, non-fluoride-labile group like 2'-O-TC on all other nucleotides. nih.gov After synthesis, the TBDMS group can be selectively removed on-column, exposing a single 2'-hydroxyl group for chemical functionalization, while the rest of the chain remains protected. nih.gov The compatibility of the 'tac' group with these varied chemical steps is essential for the integrity of the final product.

Perspectives on Automation and Next-Generation Synthesis Platforms

The field of oligonucleotide synthesis is continuously evolving towards greater automation, higher throughput, and the ability to produce longer, higher-purity sequences. wikipedia.orgnih.gov Since the late 1970s, automated solid-phase synthesis using the phosphoramidite method has been the gold standard. wikipedia.org

Future platforms are likely to focus on several key areas:

Improved Chemistry: Continued development of novel protecting groups and coupling strategies to achieve near-perfect efficiency and faster cycle times will be paramount. This will enable the routine synthesis of longer RNAs and reduce the costs associated with purification. nih.gov

Miniaturization and Parallelization: Technologies like microfluidics and microarray-based synthesis allow for the production of vast numbers of different sequences simultaneously in very small volumes, which is invaluable for research and diagnostics.

Liquid-Phase Synthesis: As an alternative to solid-phase synthesis, liquid-phase oligonucleotide synthesis (LPOS) is being explored for very large-scale manufacturing. This approach may require different phosphoramidite chemistries and purification strategies. nih.gov

The fundamental phosphoramidite chemistry, embodied by compounds like DMT-2'O-TBDMS-rC(tac), remains the core of these technologies. However, the push for longer, more complex, and more economically produced RNA molecules will continue to drive innovation in every aspect of the compound's design, from its protecting groups to its role in next-generation automated platforms. glenresearch.com

Future Research Trajectories for Modified RNA Building Blocks

The synthesis of high-purity, functionally active RNA oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of RNA-based therapeutics such as siRNA, antisense oligonucleotides, and aptamers. nih.gov Central to this endeavor is the availability of robust, high-quality phosphoramidite building blocks. Among these, DMT-2'O-TBDMS-rC(tac) Phosphoramidite represents a highly refined reagent for the incorporation of cytidine into a growing RNA strand. Its specific combination of protecting groups addresses several key challenges in solid-phase RNA synthesis and provides a platform for future innovation.

Future research trajectories involving building blocks like this compound are primarily focused on two areas: overcoming the inherent challenges of current chemical strategies and utilizing these established monomers as scaffolds for novel modifications.

A significant challenge in RNA synthesis remains the deprotection of the 2'-hydroxyl group. The TBDMS group is exceptionally stable but requires a dedicated deprotection step using fluoride (B91410) reagents, which can be harsh and can lead to side reactions or desilylation-induced chain degradation. sigmaaldrich.com While this compound is a highly optimized reagent within this chemistry, future research continues to seek alternatives. For instance, the development of novel 2'-protecting groups like 1,1-dioxo-λ6-thiomorpholine-4-carbothioate (TC) aims to create phosphoramidites that can be fully deprotected in a single step, eliminating the need for fluoride treatment altogether. sigmaaldrich.com These new chemistries are often benchmarked against the performance and reliability of the well-established TBDMS-protected monomers.

Furthermore, the next generation of modified RNA will likely involve more than just the standard four bases. Research is now directed toward developing straightforward methods for creating nucleobase-modified phosphoramidites from commercially available, fully protected monomers. nih.gov Recent studies have shown that the N-nucleophilic sites on the nucleobases of adenosine and cytidine phosphoramidites can be directly modified to create derivatives such as N3-methylcytidine (m³C). acs.org This approach allows for the site-specific introduction of epitranscriptomic marks and other functional modifications into synthetic RNA, opening new avenues for studying RNA structure and biological function. nih.gov Building blocks like this compound serve as the ideal starting material for such post-functionalization strategies due to their high purity and stability.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 149989-66-2 sigmaaldrich.combiosynth.comchembiotrade.com
Molecular Formula C₅₇H₇₆N₅O₁₀PSi sigmaaldrich.combiosynth.comnih.gov
Molecular Weight 1050.30 g/mol sigmaaldrich.combiosynth.com
Purity (Assay) ≥98% (³¹P-NMR, RP-HPLC) sigmaaldrich.comrearus.ru
Form Solid / Powder sigmaaldrich.comsigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.comrearus.ru
5' Protecting Group Dimethoxytrityl (DMT) axispharm.comsigmaaldrich.com
2' Protecting Group tert-butyldimethylsilyl (TBDMS) sigmaaldrich.comsigmaaldrich.com
Base Protecting Group tert-butylphenoxyacetyl (tac) sigmaaldrich.combiosynth.com
3' Moiety (2-Cyanoethyl) N,N-diisopropylphosphoramidite biosynth.combiosynth.com

Table 2: Comparison of Common Cytidine Base Protecting Groups in RNA Synthesis

Protecting GroupAbbreviationKey FeatureDeprotection Condition
AcetylAcStandard, widely used protector. nublocks.comStandard basic conditions (e.g., AMA)
BenzoylBzMore stable than Acetyl, used for specific applications. polyorginc.comStronger basic conditions or longer treatment
tert-butylphenoxyacetyltacEnables faster deprotection than standard groups. sigmaaldrich.comMild basic conditions (e.g., AMA, room temp)

Q & A

Q. What are the key steps in synthesizing RNA oligonucleotides using DMT-2'O-TBDMS-rC(tac) Phosphoramidite?

The synthesis involves:

  • Coupling : Phosphoramidite monomers are coupled to the growing oligonucleotide chain on a solid-phase synthesizer. Typical coupling times range from 2×90 seconds, optimized for high efficiency .
  • Deprotection : After synthesis, the 2'-O-TBDMS group is removed using 1 M tetrabutylammonium fluoride (TBAF) in THF for 16 hours at room temperature. The tac (acetyl) and other base-protecting groups (e.g., benzoyl) are cleaved with methylamine/ammonia (40%) at 65°C for 10 minutes .
  • Purification : Reverse-phase HPLC (RP-HPLC) with a methanol/TEAB gradient (1–100% B in 40 min) separates full-length products from failure sequences .

Q. How is the purity of this compound assessed?

  • HPLC : Purity is verified via reversed-phase chromatography, with ≥96% purity required for synthetic reliability .
  • 31P-NMR : Ensures the absence of phosphoramidite degradation products (e.g., H-phosphonate derivatives), with ≥98% purity .
  • Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and detects modifications .

Q. What deprotection methods are used for TBDMS and tac groups in oligonucleotide synthesis?

  • TBDMS removal : 1 M TBAF in THF (16 hours, RT) or TEA·3HF (2.5 hours, 65°C) .
  • Tac (acetyl) removal : Methylamine/ammonia (1:1) at 65°C for 10 minutes .

Advanced Research Questions

Q. What are common impurities encountered during RNA synthesis with this amidite, and how are they controlled?

  • Common impurities :
    • DMT-3'-CE-H-phosphonate (M+83.11 u) due to incomplete coupling.
    • 5.5',3'-Bis-DMT-nucleoside (M+102.02 u) from trityl migration.
    • Isomers (e.g., 2'- vs. 3'-TBDMS regioisomers) .
  • Mitigation :
    • LC-MS monitoring during synthesis to detect early-stage impurities.
    • Optimized coupling times (e.g., 2×90 s) and fresh activator solutions to reduce H-phosphonate formation .

Q. How can coupling efficiency be optimized in solid-phase synthesis using this amidite?

  • Coupling time : Extending to 2×90 seconds improves efficiency, especially for modified nucleosides .
  • Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) or DCI for enhanced reactivity.
  • Column washing : Post-coupling acetonitrile washes reduce residual amidite, minimizing side reactions .

Q. What analytical techniques confirm the structural integrity of RNA synthesized with this amidite?

  • MALDI-TOF/ESI-MS : Validates molecular weight (±1 Da) and detects modifications (e.g., thiophosphate incorporation) .
  • Ion-pair RP-HPLC : Resolves oligonucleotides by length and modification status using TEAB/methanol gradients .
  • Crystallography : For functional studies (e.g., RIG-I CTD binding), crystals are grown in PEG 3350 and analyzed via X-ray diffraction .

Q. How do isomer formations occur during synthesis, and how are they characterized?

  • Isomer sources : Regioisomers (2'- vs. 3'-TBDMS) or phosphorothioate diastereomers .
  • Characterization :
    • Isomer spiking : Synthetic isomers are co-injected during HPLC to identify retention time shifts .
    • Chiral columns : Separate diastereomers using phenyl-carbamate-modified stationary phases .

Q. How does the 2'-O-TBDMS group impact RNA duplex stability and protein interactions?

  • Duplex stability : The TBDMS group increases steric bulk, potentially reducing duplex melting temperature (Tm) by 1–3°C compared to 2'-OH RNA. However, it enhances nuclease resistance .
  • Protein binding : Crystallographic data (e.g., RIG-I CTD studies) show that 2'-O-TBDMS-modified RNAs maintain binding to viral RNA sensors, with minor structural perturbations .

Methodological Tables

Q. Table 1. Common Impurities and Detection Methods

ImpurityMass Shift (u)Detection MethodMitigation Strategy
DMT-3'-CE-H-phosphonate+83.11LC-MS (negative ion)Optimize coupling efficiency
5.5',3'-Bis-DMT-nucleoside+102.02HPLC (254 nm)Reduce trityl migration
Isomers0Chiral HPLC/SpikingAdjust silylation conditions
Data derived from

Q. Table 2. Deprotection Conditions for TBDMS and Base Groups

GroupReagentConditionsDurationReference
TBDMS1 M TBAF in THFRT, anhydrous16 hours
TBDMSTEA·3HF65°C2.5 hours
Tac (Ac)40% Methylamine/ammonia65°C10 minutes

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